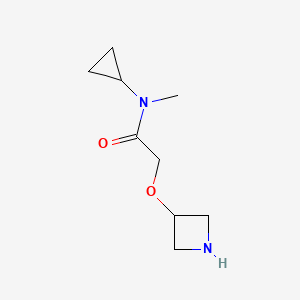
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its stability and solubility in water and some organic solvents. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the reaction of 1-ethyl-2,4-dimethyl-1H-imidazole with hydrochloric acid. The reaction conditions are generally mild, and the product is obtained as a white crystalline solid. Industrial production methods may involve the use of advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of functional materials with specific properties, such as catalysts and dyes
Mechanism of Action
The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a catalyst .
Comparison with Similar Compounds
1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Known for its use as a solvent and catalyst in organic synthesis.
2-Methylimidazole: Used in the production of pharmaceuticals and agrochemicals.
4,5-Diphenylimidazole: Studied for its potential biological activities and use in materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C7H14ClN3 |
|---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethylimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-4-10-6(3)9-5(2)7(10)8;/h4,8H2,1-3H3;1H |
InChI Key |
LKUBXOKYEBOEDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1N)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)

![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)


![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)

![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)




![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)

